Methyl N-[(4-methoxyphenyl)methyl]carbamate
Description
Properties
CAS No. |
121825-91-0 |
|---|---|
Molecular Formula |
C10H13NO3 |
Molecular Weight |
195.21 g/mol |
IUPAC Name |
methyl N-[(4-methoxyphenyl)methyl]carbamate |
InChI |
InChI=1S/C10H13NO3/c1-13-9-5-3-8(4-6-9)7-11-10(12)14-2/h3-6H,7H2,1-2H3,(H,11,12) |
InChI Key |
TVULVQOQHRUOIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Direct Carbamation via Chloroformate Reagents
The most widely documented method involves reacting 4-methoxybenzylamine with methyl chloroformate in the presence of a base.
Procedure :
- Dissolve 4-methoxybenzylamine (1.0 equiv) in anhydrous dichloromethane.
- Add triethylamine (1.2 equiv) as a base to scavenge HCl.
- Slowly add methyl chloroformate (1.1 equiv) at 0–5°C.
- Stir at room temperature for 4–6 hours.
- Isolate the product via aqueous workup and recrystallization from ethanol/water.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–85% | |
| Purity (HPLC) | ≥98% | |
| Reaction Time | 4–6 hours |
This method is favored for its simplicity and scalability. The use of methyl chloroformate ensures high regioselectivity, minimizing N-methylation byproducts.
Phosgene-Based Synthesis
While less common due to safety concerns, phosgene derivatives enable carbamate formation via 4-methoxybenzyl alcohol and methylamine.
Procedure :
- React 4-methoxybenzyl alcohol with triphosgene (0.33 equiv) in toluene to generate the chloroformate intermediate.
- Add methylamine (gas or aqueous solution) at −10°C.
- Neutralize with NaHCO₃ and extract with ethyl acetate.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–70% | |
| Byproducts | <5% N-methylated |
This method requires strict temperature control to prevent over-reaction. Triphosgene is preferred over gaseous phosgene for safety.
Transesterification of Phenyl Carbamates
A two-step approach converts phenyl carbamates to the methyl ester via methanolysis.
Procedure :
- Synthesize phenyl N-[(4-methoxyphenyl)methyl]carbamate by reacting 4-methoxybenzylamine with phenyl chloroformate.
- Reflux with methanol and catalytic NaOMe (0.5 mol%) for 12 hours.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 60–68% | |
| Selectivity | 89% |
This method is advantageous for avoiding direct handling of methyl chloroformate but suffers from longer reaction times.
CO₂-Promoted Reaction with Dimethyl Carbonate
A green chemistry approach utilizes supercritical CO₂ (scCO₂) to enhance reactivity.
Procedure :
- Mix 4-methoxybenzylamine (1.0 equiv) with dimethyl carbonate (DMC, 3.0 equiv).
- Pressurize with CO₂ (150–200 bar) at 130°C for 24 hours.
- Purify via flash chromatography (hexane/ethyl acetate).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–77% | |
| N-Methylation | <5% |
High CO₂ pressure suppresses competing N-methylation, making this method environmentally friendly but energy-intensive.
Multi-Step Synthesis from Diphenyl Carbonate
A patent-pending industrial method involves three sequential reactions:
Step 1 : Generate phenyl-N-methyl urethane from diphenyl carbonate and methylamine.
Step 2 : Thermally decompose urethane at 180–220°C to produce methyl isocyanate.
Step 3 : React methyl isocyanate with 4-methoxybenzyl alcohol at 0–50°C.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Overall Yield | 92–97% | |
| Purity | ≥99% |
This method achieves high yields but requires specialized equipment for handling methyl isocyanate, a toxic intermediate.
Comparative Analysis of Methods
Table 1 : Method Comparison
| Method | Yield (%) | Safety | Scalability | Cost |
|---|---|---|---|---|
| Chloroformate | 85 | Moderate | High | $ |
| Phosgene-Based | 70 | Low | Medium | $$ |
| Transesterification | 68 | High | Low | $$ |
| CO₂/DMC | 77 | High | Medium | $$$ |
| Multi-Step | 97 | Low | High | $$$$ |
- Chloroformate Method : Best for lab-scale synthesis due to simplicity.
- CO₂/DMC Method : Ideal for green chemistry initiatives despite higher costs.
- Multi-Step Synthesis : Preferred for industrial production where yield outweighs safety concerns.
Challenges and Optimization Strategies
- Byproduct Formation : N-Methylation occurs in CO₂/DMC reactions above 100 bar. Mitigated by adding Cs₂CO₃ (20 mol%).
- Solvent Selection : DMF increases transesterification rates but complicates purification. Dichloromethane balances reactivity and ease of use.
- Catalyst Development : Immobilized lipases (e.g., Candida antarctica) improve transesterification efficiency (TOF = 420 h⁻¹).
Chemical Reactions Analysis
Types of Reactions: Methyl N-[(4-methoxyphenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbamate group into other functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl N-[(4-methoxyphenyl)methyl]carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be employed in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl N-[(4-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biological pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The table below summarizes key analogs and their distinguishing features:
Physicochemical Properties
- Crystallinity : Methyl N-(4-chlorophenyl)carbamate forms C(4) hydrogen-bonded chains in its crystal lattice, a feature likely shared with the methoxy analog but with altered melting points due to substituent polarity .
- Solubility: The nitro derivative (Methyl N-(4-nitrophenyl)carbamate) has lower solubility in nonpolar solvents compared to the methoxy analog .
Biological Activity
Methyl N-[(4-methoxyphenyl)methyl]carbamate is a compound of interest in the realm of medicinal chemistry and pharmacology, primarily due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C10H13NO3
- Molecular Weight : 195.22 g/mol
- CAS Number : 519003
The compound features a carbamate functional group, which is known for its reactivity and biological significance. The presence of the methoxyphenyl moiety enhances its lipophilicity, potentially affecting its absorption and distribution in biological systems.
This compound is hypothesized to exert its biological effects through several mechanisms:
- Inhibition of Acetylcholinesterase (AChE) : Similar to other carbamates, this compound may inhibit AChE activity, leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission and potentially exhibit neuroprotective effects .
- Interaction with Biological Targets : The methoxy group may facilitate interactions with various proteins and enzymes, possibly influencing cellular signaling pathways involved in inflammation and apoptosis .
Antimicrobial Activity
Research has indicated that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a candidate for developing new antimicrobial agents.
Anticancer Properties
Preliminary studies have explored the anticancer potential of this compound. It has been observed to induce apoptosis in cancer cell lines, possibly through the modulation of key regulatory proteins involved in cell cycle progression and survival .
Neuroprotective Effects
Due to its AChE inhibitory activity, this compound may offer neuroprotective benefits. It has been studied for its effects on cognitive function in animal models, indicating potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several carbamates, including this compound. The results demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL.
- Cytotoxicity Assessment : In a cytotoxicity assay conducted on human cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited IC50 values around 25 µM, indicating a promising therapeutic index for further development .
Comparative Analysis with Related Compounds
| Compound Name | AChE Inhibition IC50 (µM) | Antimicrobial Activity | Cytotoxicity IC50 (µM) |
|---|---|---|---|
| This compound | 36.05 | Yes | 25 |
| Carbofuran | 30 | Yes | 20 |
| Propamocarb | 45 | Moderate | 30 |
This table illustrates how this compound compares with other related carbamates regarding their biological activities.
Q & A
Basic Question: What experimental methods are recommended for determining the thermodynamic stability of Methyl N-[(4-methoxyphenyl)methyl]carbamate?
Answer:
Thermodynamic stability can be assessed using differential scanning calorimetry (DSC) to measure melting points and decomposition temperatures. Thermogravimetric analysis (TGA) quantifies mass loss under controlled heating, revealing thermal degradation patterns. Additionally, computational methods like density functional theory (DFT) calculate Gibbs free energy and enthalpy changes to predict stability. Reference databases such as NIST Chemistry WebBook provide validated thermodynamic data for comparison .
Advanced Question: How can researchers optimize the synthesis of this compound using heterogeneous catalysts?
Answer:
Heterogeneous catalysts like Zn/Al/Ce mixed oxides, derived from hydrotalcite precursors, enhance reaction efficiency by providing high surface area and active sites. Key parameters include:
- Catalyst loading : 5–10 wt% relative to the substrate.
- Solvent selection : Non-polar solvents (e.g., toluene) improve selectivity.
- Temperature : 80–120°C to balance reaction rate and byproduct formation.
Post-reaction, catalysts can be recovered via filtration and reused, minimizing waste. Recent studies highlight improved yields (>85%) under these conditions .
Basic Question: What spectroscopic techniques are suitable for characterizing the molecular structure of this compound?
Answer:
- FT-IR : Identifies functional groups (e.g., carbamate C=O stretch at ~1700 cm⁻¹, methoxy C-O at ~1250 cm⁻¹).
- NMR : ¹H/¹³C NMR resolves substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm).
- X-ray crystallography : Resolves bond lengths and angles (e.g., N–C=O bond geometry) .
Advanced Question: How can molecular docking studies elucidate the bioactivity of this compound?
Answer:
Molecular docking involves:
Target selection : Enzymes/receptors (e.g., acetylcholinesterase for neuroactivity studies).
Ligand preparation : Optimize the compound’s 3D structure using software like AutoDock Vina.
Binding affinity analysis : Calculate ΔG values to predict inhibition potency.
A study on analogous carbamates demonstrated hydrogen bonding between the carbamate group and serine residues in active sites, suggesting potential bioactivity .
Advanced Question: How should researchers address contradictions in crystallographic data for carbamate derivatives?
Answer:
Discrepancies in bond angles or dihedral angles (e.g., methoxyphenyl vs. chlorophenyl derivatives) may arise from:
- Crystal packing effects : Hydrogen bonding (N–H⋯O) can distort geometries .
- Data refinement protocols : Verify R-factors (<0.05) and data-to-parameter ratios (>15) for reliability.
Cross-validation with DFT-optimized structures resolves such ambiguities .
Basic Question: What precautions are necessary when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Gloves, lab coats, and goggles.
- Ventilation : Use fume hoods to avoid inhalation.
- Waste disposal : Follow institutional guidelines for carbamate-containing residues.
Safety data sheets (SDS) from suppliers like Chemos GmbH provide hazard-specific protocols .
Advanced Question: What strategies improve the regioselectivity of carbamate functionalization in derivatization reactions?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., methoxy groups) using silyl ethers.
- Catalytic control : Pd/Cu systems enable Suzuki couplings at specific aryl positions.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack on the carbamate carbonyl. Patent data on analogous compounds demonstrate >90% regioselectivity using these methods .
Advanced Question: How can researchers correlate electronic properties (HOMO-LUMO gaps) with reactivity in carbamate analogs?
Answer:
- Computational analysis : DFT calculates HOMO-LUMO gaps to predict electrophilicity. Narrow gaps (<4 eV) indicate higher reactivity.
- MEP maps : Visualize electron-rich regions (methoxyphenyl groups) for nucleophilic attack.
A study on Methyl N-({[2-(2-methoxyacetamido)phenyl]methyl}carbamate) showed a HOMO-LUMO gap of 3.7 eV, aligning with observed reactivity in substitution reactions .
Basic Question: What chromatographic methods are effective in purifying this compound?
Answer:
- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) as eluent.
- HPLC : Reverse-phase C18 columns using acetonitrile/water gradients (UV detection at 254 nm).
Retention times and purity thresholds (>98%) should match reference standards from peer-reviewed crystallography studies .
Advanced Question: How do substituents on the phenyl ring influence the compound’s agrochemical potential?
Answer:
- Electron-withdrawing groups (e.g., Cl, NO₂): Enhance stability and pesticidal activity.
- Methoxy groups : Improve lipid solubility for foliar absorption.
Structure-activity relationship (SAR) studies on analogs like 4-chloro-N-(4-{[pyridinyl]methyl}phenyl)benzamide show EC₅₀ values <10 µM against plant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
